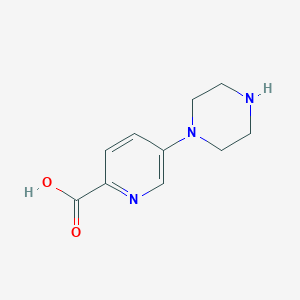

5-(Piperazin-1-yl)pyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Piperazin-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features both a piperazine ring and a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)pyridine-2-carboxylic acid typically involves the following steps:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

Aza-Michael addition: Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

化学反応の分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions. For example:

-

Esterification : Reacting with alcohols (e.g., methanol) in the presence of sulfuric acid yields the corresponding ester.

-

Amidation : Coupling with amines using T3P (propylphosphonic anhydride) or other coupling agents forms amides. A representative protocol involves reacting the acid with N-heteroarylpiperazines in DMF with diisopropylethyl amine (DIPEA), achieving yields up to 86% .

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | ~75% | |

| Amidation | T3P, DIPEA, DMF, rt, 30 min | 86% |

Piperazine Functionalization

The piperazine moiety participates in alkylation, acylation, and coordination chemistry:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.

-

Coordination Chemistry : Forms complexes with transition metals (e.g., Zn²⁺, Cu²⁺) via the piperazine nitrogen atoms, as demonstrated in studies on analogous piperazine-pyridine systems .

Reduction Reactions

While direct reduction of the pyridine ring in this compound is not explicitly documented, related pyridine derivatives undergo hydrogenation to piperidines using catalysts like Pd/C or Raney Ni under H₂ pressure . Computational studies suggest similar feasibility for this compound.

Acid-Base Reactions

The carboxylic acid (pKa ~2.5) and piperazine (pKa ~9.5) groups enable pH-dependent behavior:

-

Protonation/Deprotonation : In aqueous solutions, the compound acts as a zwitterion, with the carboxylic acid deprotonating at pH >4 and the piperazine protonating at pH <8 .

Biological Interactions

Though not a primary focus here, the compound’s derivatives interact with biological targets (e.g., enzymes, receptors) through hydrogen bonding and π-stacking, as observed in molecular docking studies with GlcN-6-P synthase .

Key Reaction Mechanisms

科学的研究の応用

5-(Piperazin-1-yl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 5-(Piperazin-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

Piperidine derivatives: These compounds share the piperazine ring and have similar pharmacological properties.

Pyridine derivatives: Compounds like picolinic acid and 2-pyrazinecarboxylic acid share the pyridine ring and exhibit similar chemical reactivity.

Uniqueness

5-(Piperazin-1-yl)pyridine-2-carboxylic acid is unique due to the combination of the piperazine and pyridine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

5-(Piperazin-1-yl)pyridine-2-carboxylic acid (also known as P2CA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the various aspects of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Overview of this compound

P2CA is characterized by the presence of a piperazine ring and a carboxylic acid group attached to a pyridine structure. This unique combination contributes to its potential therapeutic applications.

1. Antimicrobial Activity

P2CA has been evaluated for its antimicrobial properties against various pathogens. The following table summarizes the results of studies on its effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Vibrio parahaemolyticus | 200 μg/mL | |

| Escherichia coli | 150 μg/mL | |

| Staphylococcus aureus | 100 μg/mL |

The compound demonstrated significant inhibition of biofilm formation, indicating its potential use in food safety and infection control.

2. Anti-inflammatory Effects

Research has indicated that P2CA can modulate inflammatory pathways. The mechanism involves the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial in the inflammatory response. In vitro studies showed:

- Inhibition of NF-κB Activation : P2CA effectively suppressed NF-κB activation, suggesting its role as a therapeutic agent in treating inflammatory diseases .

3. Anticancer Potential

Preliminary studies have explored the anticancer properties of P2CA, particularly against various cancer cell lines. The following table highlights key findings:

| Cancer Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| HepG2 | 0.73 ± 0.08 | Cytotoxic | |

| MCF-7 | 1.39 ± 0.13 | Induces apoptosis | |

| A549 | 0.51 ± 0.09 | Growth inhibition |

These results indicate that P2CA may serve as a promising candidate for further development in cancer therapy due to its cytotoxic effects on various cancer cell lines.

Case Studies and Research Findings

Several significant studies have contributed to understanding the biological activity of P2CA:

- Antimicrobial Study : A comprehensive evaluation of P2CA against Vibrio parahaemolyticus revealed substantial antimicrobial activity, emphasizing its potential as an antimicrobial agent in clinical settings .

- Anti-inflammatory Research : Investigations into the anti-inflammatory effects showed that P2CA could effectively suppress NF-κB activation in vitro, highlighting its therapeutic potential for inflammatory conditions .

- Anticancer Activity : In vitro studies demonstrated that P2CA exhibited cytotoxic effects on HepG2 and other cancer cell lines, warranting further exploration into its mechanisms of action and potential as an anticancer drug .

特性

IUPAC Name |

5-piperazin-1-ylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPLXHLTJPHTQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。